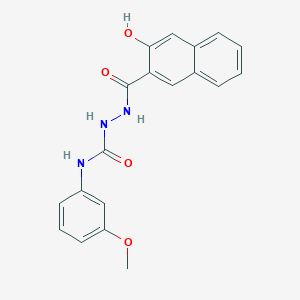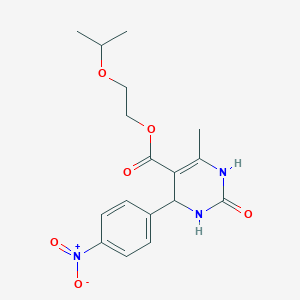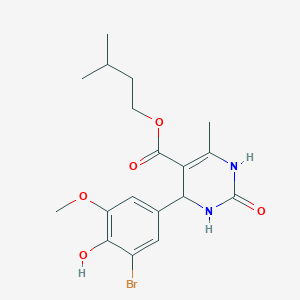
1-Ethylpiperidin-3-yl cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylpiperidin-3-yl cyclohexylcarbamate is a chemical compound with a unique structure that combines a piperidine ring with a cyclohexylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethylpiperidin-3-yl cyclohexylcarbamate typically involves the reaction of 1-ethylpiperidine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as nucleophilic substitution, catalytic reduction, and reductive amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethylpiperidin-3-yl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine or carbamate compounds .
Scientific Research Applications
1-Ethylpiperidin-3-yl cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Ethylpiperidin-3-yl cyclohexylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and carbamate compounds, such as:
- 1-Ethylpiperidin-2-yl cyclohexylcarbamate
- 1-Methylpiperidin-3-yl cyclohexylcarbamate
- 1-Ethylpiperidin-3-yl methylcarbamate
Uniqueness
1-Ethylpiperidin-3-yl cyclohexylcarbamate is unique due to its specific combination of a piperidine ring and a cyclohexylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(1-ethylpiperidin-3-yl) N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-2-16-10-6-9-13(11-16)18-14(17)15-12-7-4-3-5-8-12/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNKJQEANOIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5091859.png)
![1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)
![3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5091878.png)
![N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B5091882.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5091883.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091890.png)

![N~2~-(2-hydroxy-1-methyl-2-phenylethyl)-N~2~-methyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide ethanedioate (salt)](/img/structure/B5091913.png)
![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)

![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![4-[[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]benzoic acid](/img/structure/B5091960.png)
